molecular formula C13H8Cl2N2O2 B11795140 6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine

6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine

Cat. No.: B11795140
M. Wt: 295.12 g/mol
InChI Key: FKOFQWHFOMZGQF-UHFFFAOYSA-N
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Description

6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 3-chloro-4-methoxybenzaldehyde and 2-amino-6-chloropyridine as starting materials. The reaction proceeds through a series of steps including condensation, cyclization, and chlorination.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-mercaptothiazolo[4,5-b]pyridine
  • 4-Chloro-2-methoxyphenol
  • 3-Chloro-4-methoxyacetophenone

Uniqueness

6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine is unique due to its specific structural features and the presence of both chloro and methoxy groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H8Cl2N2O2

Molecular Weight

295.12 g/mol

IUPAC Name

6-chloro-2-(3-chloro-4-methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C13H8Cl2N2O2/c1-18-11-3-2-7(4-9(11)15)12-17-10-5-8(14)6-16-13(10)19-12/h2-6H,1H3

InChI Key

FKOFQWHFOMZGQF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)N=CC(=C3)Cl)Cl

Origin of Product

United States

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